4-Methoxythiophene-2-carbaldehyde is an organosulfur compound characterized by its thiophene ring substituted with a methoxy group and an aldehyde functional group. The molecular formula for this compound is , and it features a unique structure that contributes to its chemical reactivity and biological activity. This compound is known for its aromatic properties and is utilized in various synthetic applications due to its functional groups, which enhance its reactivity in organic synthesis.
These reactions make 4-Methoxythiophene-2-carbaldehyde a versatile intermediate in organic synthesis .
Research indicates that 4-Methoxythiophene-2-carbaldehyde exhibits notable biological activities. It has been studied for its potential as an anti-cancer agent, with some studies showing cytotoxic effects against various cancer cell lines. Additionally, it may possess antimicrobial properties, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential .
Several methods are employed for synthesizing 4-Methoxythiophene-2-carbaldehyde:
These methods highlight the compound's accessibility for synthetic chemists .
4-Methoxythiophene-2-carbaldehyde finds applications across various fields:
These applications underscore its significance in both industrial and research settings .
Interaction studies involving 4-Methoxythiophene-2-carbaldehyde primarily focus on its biological interactions. Research has demonstrated that this compound can interact with various biological targets, including enzymes involved in metabolic pathways. Studies have indicated potential inhibition of cytochrome P450 enzymes, suggesting implications for drug metabolism and toxicity profiles .
Several compounds share structural similarities with 4-Methoxythiophene-2-carbaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
4-Methylthiophene-2-carbaldehyde | 6030-36-0 | 0.92 | Contains a methyl group instead of methoxy |
4-(p-Tolyl)thiophene-2-carbaldehyde | 853311-16-7 | 0.92 | Features a para-tolyl substituent |
3-Methylthiophene-2,5-dicarbaldehyde | 163231-23-0 | 0.90 | Contains two aldehyde groups at different positions |
4-Ethynylthiophene-2-carbaldehyde | 913828-75-8 | 0.88 | Has an ethynyl group which alters reactivity |
3-Methyl-2-thiophenecarboxaldehyde | 5834-16-2 | 0.88 | Contains a carboxaldehyde instead of aldehyde |
The uniqueness of 4-Methoxythiophene-2-carbaldehyde lies in its specific combination of functional groups that provide distinct reactivity patterns and biological activities compared to these similar compounds .